1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Description
1-(3-Chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a piperazine-based compound featuring a 3-chloro-4-methylphenyl group at the N1 position and a 4-fluorophenylsulfonyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in modulating neurotransmitter systems, enzyme inhibition, and receptor antagonism/agonism. Its synthesis likely follows established routes for analogous piperazine sulfonamides, involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c1-13-2-5-15(12-17(13)18)20-8-10-21(11-9-20)24(22,23)16-6-3-14(19)4-7-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQJFVFBZSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 3-chloro-4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloro-4-methylphenyl halide and piperazine.
Sulfonylation: The 4-fluorophenylsulfonyl group is introduced by reacting the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
- 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (): This analogue replaces the 3-chloro-4-methylphenyl group with a simpler 3-chlorobenzyl substituent. However, the sulfonyl-linked 4-methylphenyl group (toluene sulfonyl) is retained, suggesting shared metabolic stability due to sulfonamide resistance to hydrolysis .
- Flunarizine (): Flunarizine, 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, shares the bis(4-fluorophenyl)methyl motif but incorporates an allyl group instead of a sulfonyl linker. It is a clinically used antihistamine and vasodilator. Comparative studies indicate that fluorination at the 4-position enhances metabolic stability, as seen in flunarizine’s slower hepatic clearance compared to non-fluorinated analogues like cinnarizine .
- GBR-12909 (): This dopamine reuptake inhibitor features a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.
Sulfonamide-Containing Piperazines
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine () :
This enantiomerically resolved compound demonstrates the importance of stereochemistry in pharmacological activity. Its sulfonyl group enhances hydrogen-bonding interactions with targets, a feature critical for high-affinity binding in sigma receptor ligands .- Sulfamoylaminophenyl Derivatives (): Compounds like 1-(bis(4-fluorophenyl)methyl)-4-[(3-sulfamoylaminophenyl)sulfonyl]piperazine (6h) and related analogues show that sulfonamide-linked aromatic groups improve solubility and bioavailability.
Pharmacological Activity Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
